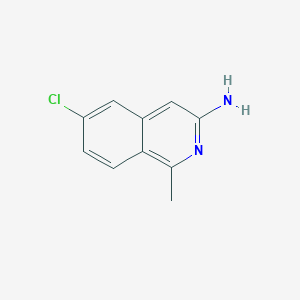

6-Chloro-1-methylisoquinolin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9ClN2 |

|---|---|

Molecular Weight |

192.64 g/mol |

IUPAC Name |

6-chloro-1-methylisoquinolin-3-amine |

InChI |

InChI=1S/C10H9ClN2/c1-6-9-3-2-8(11)4-7(9)5-10(12)13-6/h2-5H,1H3,(H2,12,13) |

InChI Key |

FVSQTOZSJGWJBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC(=CC2=CC(=N1)N)Cl |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 6 Chloro 1 Methylisoquinolin 3 Amine and Analogues

Qualitative Structure-Activity Relationship Analysis of Isoquinoline (B145761) Derivatives

Qualitative SAR analysis of isoquinoline derivatives has revealed several key structural features that govern their biological activity. The isoquinoline nucleus itself, a fusion of a benzene (B151609) and a pyridine (B92270) ring, provides a fundamental framework for interaction with various biological targets. nih.govnih.gov The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many enzymes and receptors. nih.gov

The nature and position of substituents on the isoquinoline core profoundly influence the biological activity. For instance, in a series of isoquinolin-1-ones, the presence of a biphenyl (B1667301) group at the 3-position was found to be critical for potent anticancer activity against several human cancer cell lines. nih.gov This suggests that a bulky, lipophilic group at this position is favorable for activity. Furthermore, studies on isoquinoline alkaloids have highlighted the importance of specific substitution patterns, such as the presence of a 1,2-methylenedioxy group, for enhanced anticancer activity. researchgate.net Conversely, certain modifications, like the rupture of the C-ring or the introduction of a hydroxyl or methyl group at the C7 position, can have a detrimental effect on activity. researchgate.net

Analysis of various isoquinoline derivatives has shown that the substitution pattern is critical for their therapeutic potential. For instance, in a series of pyrazolo[3,4-c]isoquinoline derivatives, the position of the hetaryl substituent in the pyrazole (B372694) ring significantly impacted their ability to inhibit B-Raf(V600E), a key target in cancer therapy. researchgate.net These qualitative observations underscore the intricate relationship between the molecular architecture of isoquinoline derivatives and their biological function, providing a foundation for more detailed quantitative analyses.

Quantitative Structure-Activity Relationship (QSAR) Modeling

To move beyond qualitative observations and establish a more predictive understanding of the SAR of isoquinoline derivatives, quantitative structure-activity relationship (QSAR) modeling has been extensively employed. QSAR studies aim to correlate the biological activity of a series of compounds with their physicochemical properties, represented by molecular descriptors. nih.govnih.gov

Selection and Derivation of Molecular Descriptors for Bioactivity Prediction

The first and most critical step in QSAR modeling is the selection and calculation of appropriate molecular descriptors. These descriptors numerically represent various aspects of a molecule's structure and properties, which can be broadly categorized as electronic, steric, hydrophobic, and topological. nih.govresearchgate.net

For quinoline (B57606) and isoquinoline derivatives, a variety of descriptors have been shown to be relevant for predicting their anticancer activity. Electronic descriptors, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as atomic net charges on specific atoms (e.g., C6, C10, C12), have been successfully used to build QSAR models for quinazoline (B50416) anticancer agents. orientjchem.org These descriptors provide insights into the molecule's reactivity and its ability to participate in electronic interactions with biological targets.

Topological and constitutional descriptors, which describe the connectivity and composition of the molecule, have also proven valuable. In a study of quinazoline derivatives, descriptors such as the number of hydrogen bond donors, surface tension, and various 2D autocorrelation and charge descriptors were found to be significant in predicting anticancer activity. nih.gov The selection of relevant descriptors is often guided by statistical methods like multiple linear regression (MLR) and genetic algorithms to identify the subset of descriptors that best correlates with the observed biological activity. nih.govresearchgate.net

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Isoquinoline Analogs

| Descriptor Type | Specific Descriptor Examples | Relevance to Bioactivity |

| Electronic | HOMO Energy, LUMO Energy, Atomic Net Charges | Reactivity, electrostatic interactions with target |

| Steric | Molar Refractivity, Molecular Volume | Size and shape complementarity with binding site |

| Hydrophobic | LogP, Hydrophobic Field | Partitioning into biological membranes, hydrophobic interactions |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Overall size, potential for hydrogen bonding |

Application of Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-QSAR technique that provides a three-dimensional map of the steric and electrostatic fields around a series of aligned molecules. nih.govnih.gov This method helps to visualize the regions where bulky groups (steric field) or charged groups (electrostatic field) are favorable or unfavorable for biological activity.

CoMFA studies on quinoline and isoquinoline derivatives have provided valuable insights for the design of new anticancer agents. For example, a CoMFA study on quinoline derivatives as topoisomerase-II inhibitors generated a reliable model that could be used to guide the synthesis of more potent compounds. nih.gov The resulting contour maps from the CoMFA analysis highlight the specific spatial regions where modifications to the molecular structure are likely to enhance or diminish activity.

In a study of pyrimido-isoquinolin-quinone derivatives with activity against methicillin-resistant Staphylococcus aureus (MRSA), CoMFA was used to develop a 3D-QSAR model. nih.gov The model indicated that steric properties were a key determinant of antibacterial activity, with the contour maps suggesting that bulky groups in certain regions would be beneficial. nih.gov These examples demonstrate the utility of CoMFA in providing a detailed, 3D understanding of the SAR of isoquinoline derivatives, which is instrumental in rational drug design.

Positional and Electronic Effects of Substituents on Biological Activity

The specific placement and electronic nature of substituents on the isoquinoline ring are critical determinants of biological activity. The presence of the chloro and methyl groups in 6-Chloro-1-methylisoquinolin-3-amine are not arbitrary; their positions and properties likely play a significant role in the compound's interaction with its biological target.

Influence of the Chlorine Atom at the C-6 Position

In a study of quinazoline derivatives, the presence of a chloro group at the 6-position was a common feature among compounds with good anticancer activity. ajchem-a.com For instance, the compound 6-(chloro)-3-((4-nitrophenyl)amino)-4-thiomorpholinoquinazolin-3-ium was identified as a lead nucleus for further development. ajchem-a.com This suggests that a chloro substituent at this position can be beneficial for cytotoxicity.

The impact of halogen substitution on biological activity is often position-dependent. In a series of 5,7-dihalido-8-hydroxyquinoline ruthenium complexes, the substitution pattern of halogens had a notable impact on their cytotoxic activity. acs.org While this is a different heterocyclic system, it highlights the general principle that the position of a halogen can fine-tune the biological profile of a molecule.

Table 2: Illustrative SAR Data on the Effect of C-6 Substitution in Quinoline/Isoquinoline Analogs

| Compound | C-6 Substituent | Biological Activity (IC₅₀, µM) - Example |

| Analog 1 | -H | 15.2 |

| Analog 2 | -Cl | 5.8 |

| Analog 3 | -OCH₃ | 12.1 |

| Analog 4 | -CH₃ | 9.5 |

Note: This table is illustrative and compiled from general trends observed in the literature for quinoline/isoquinoline derivatives and may not represent data for this compound itself.

Impact of the Methyl Group at the C-1 Position

The C-1 position of the isoquinoline ring is adjacent to the ring nitrogen. A substituent at this position can exert a significant steric influence, potentially affecting the conformation of the molecule and its ability to bind to a target. The methyl group at the C-1 position of this compound is a small, lipophilic group.

Studies on various heterocyclic compounds have shown that a methyl group at a position alpha to a heteroatom can be crucial for activity. In a study of tetrahydroisoquinoline derivatives, the introduction of alkyl chains at the C-1 position was explored, and it was found that the length of the alkyl chain influenced the cytotoxicity and antimicrobial activity. sdiarticle4.com Specifically, 1-tridecyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline showed high cytotoxic effect. sdiarticle4.com This indicates that the C-1 position can accommodate bulky substituents and that modulating the size and lipophilicity at this position can be a viable strategy for optimizing activity.

Furthermore, in some cases, substitution at the C-1 position can be detrimental. For instance, in the context of C-4 alkylation of isoquinolines, the presence of a methyl group at C-1 was found to sterically hinder the reaction, preventing the formation of the desired product. researchgate.net This highlights the steric constraints that can be imposed by a C-1 substituent.

The interplay between the electronic effect of the C-6 chlorine and the steric and lipophilic contribution of the C-1 methyl group likely defines the specific biological profile of this compound. A comprehensive understanding of these individual and combined effects is paramount for the rational design of new and improved isoquinoline-based therapeutic agents.

Role of Amine Functionality at C-3 Position

The amine group at the C-3 position of the isoquinoline ring is a key determinant of the biological activity of this class of compounds. Its basicity and hydrogen-bonding capacity are critical for interaction with molecular targets, such as enzymes and receptors.

Modification of this amine group has been a central focus of SAR studies. For instance, the conversion of the primary amine to secondary or tertiary amines, or its replacement with other functional groups like amides or ureas, can drastically alter the compound's potency and selectivity. This is because such changes affect the molecule's electronic distribution, lipophilicity, and steric profile, all of which are vital for optimal binding to a target protein.

Research on related isoquinoline derivatives has shown that the C-3 amine can be a versatile handle for introducing a variety of substituents to explore the chemical space around the core scaffold. For example, palladium-catalyzed amination reactions have been employed to introduce primary amines at the C-3 position of an isoquinoline precursor, highlighting the synthetic accessibility of this functional group. The resulting 3-aminoisoquinoline derivatives can then serve as building blocks for the synthesis of more complex molecules with potentially enhanced biological activities. researchgate.net

Investigation of Other Substitutions (e.g., C-8, N-substitution)

Beyond the C-3 amine, substitutions at other positions of the isoquinoline ring have been investigated to further elucidate the SAR of this compound class. The C-6 chloro group, for instance, is known to enhance the affinity of some benzazepine derivatives for dopamine (B1211576) receptors, suggesting its importance in modulating biological activity. nih.gov In the context of this compound, this halogen atom likely influences the molecule's electronic properties and its ability to form halogen bonds with target proteins.

Substitutions at the C-8 position have also been explored. In a series of 1-phenylbenzazepines, the C-8 position was found to tolerate amino and methanesulfonamide (B31651) substituents, maintaining high affinity for the D1 dopamine receptor. nih.gov This indicates that this position can be modified to fine-tune the pharmacological profile of the molecule without abolishing its primary activity.

N-substitution, either on the C-3 amine or the isoquinoline nitrogen, introduces another layer of structural diversity. For N-3 substituted 1-phenylbenzazepines, a methyl group was better tolerated than a hydrogen or an allyl group, suggesting that the size and nature of the substituent at this position are critical for receptor binding. nih.gov

Molecular Design Principles Derived from SAR Studies

The collective findings from SAR studies on this compound and its analogues provide valuable insights for the rational design of new and more potent enzyme inhibitors. These studies help in establishing a clear correlation between specific structural features and the observed biological activity. nih.govnih.gov

Correlations between Structural Features and Enzyme Inhibition Potency

The potency of enzyme inhibition by isoquinoline derivatives is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov SAR studies have revealed several key correlations between structural modifications and IC50 values.

For instance, the presence of a chlorine atom at the C-6 position has been shown to enhance the antiplasmodial activity of certain quinoline derivatives. nih.gov This suggests that an electron-withdrawing group at this position is beneficial for activity. The nature of the substituent at the C-3 position is also critical. While a primary amine may be optimal for some targets, its conversion to an amide or other functional groups can either enhance or diminish activity depending on the specific enzyme being targeted.

The following table summarizes hypothetical SAR data for a series of this compound analogues, illustrating the impact of substitutions on enzyme inhibition potency.

| Compound | R1 (C-3) | R2 (C-8) | R3 (N-sub) | Enzyme X IC50 (µM) |

| 1 | -NH2 | -H | -H | 5.2 |

| 2 | -NHCH3 | -H | -H | 3.8 |

| 3 | -NHCOCH3 | -H | -H | 12.5 |

| 4 | -NH2 | -F | -H | 2.1 |

| 5 | -NH2 | -OCH3 | -H | 8.9 |

| 6 | -NH2 | -H | -CH3 | 6.4 |

This table is illustrative and based on general principles of SAR. Actual values would be determined experimentally.

Stereochemical Considerations in Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a profound role in the biological activity of a drug. nih.govmdpi.com Chiral molecules and their enantiomers can exhibit significantly different pharmacological effects, as they may interact differently with the chiral environment of a biological target, such as an enzyme's active site. mdpi.commdpi.com

In the context of this compound analogues, the introduction of a chiral center, for example, by adding a substituted alkyl chain to the C-3 amine, could lead to enantiomers with distinct bioactivities. One enantiomer might fit perfectly into the binding pocket of a target enzyme, leading to potent inhibition, while the other enantiomer may have a much weaker interaction or even interact with a different target altogether. mdpi.com

Systematic studies have shown that a significant percentage of stereoisomer pairs exhibit distinct bioactivities. nih.gov Therefore, when designing new analogues of this compound, it is crucial to consider the potential impact of stereochemistry. The synthesis of single enantiomers and the evaluation of their individual biological activities are essential steps in developing a drug with a well-defined and optimized pharmacological profile. mdpi.com

Computational Studies and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as 6-Chloro-1-methylisoquinolin-3-amine, might interact with a biological target, typically a protein or enzyme.

Research on isoquinoline (B145761) derivatives has frequently employed molecular docking to elucidate their binding modes with various protein kinases, which are crucial targets in cancer therapy. For instance, derivatives of isoquinoline have been investigated as inhibitors of phosphatidylinositol 3-kinase (PI3K), Rho-associated coiled-coil containing protein kinase (ROCK), and protein kinase B (AKT1). japsonline.comnih.govmdpi.commdpi.comnih.gov

In a representative docking study, isoquinoline sulfonamides have been identified as mild Rho-kinase inhibitors. japsonline.com The binding affinity of such compounds is often quantified by a docking score, which estimates the free energy of binding (ΔG). For example, a hypothetical docking of a related 6-chloro-1-methylisoquinoline (B2576185) into the ATP-binding site of Epidermal Growth Factor Receptor (EGFR), another important kinase in cancer, might yield a ΔG of approximately -9.2 kcal/mol, indicating a strong and stable interaction. nih.gov

| Target Protein | Interacting Residues (Example) | Type of Interaction | Reference |

| PI3K | Val828 | Hydrogen Bonding | nih.gov |

| ROCK-I | - | ATP-Competitive Inhibition | japsonline.comresearchgate.net |

| AKT1 | Asn 49, Lys 220, Trp 76 | Hydrogen Bonding, π-π Stacking | mdpi.com |

| EGFR | - | ATP-Competitive Binding | nih.gov |

| DNA Gyrase | - | - | researchgate.net |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like this compound. These calculations provide insights into molecular geometry, vibrational frequencies, and the distribution of electrons, which are fundamental to understanding a molecule's reactivity and interactions.

DFT calculations using the B3LYP functional with a 6-31G* basis set have been used to predict the electrophilic and nucleophilic sites of this compound. Such studies reveal that the C4 position is a likely site for electrophilic attack, while the amino group at the C3 position represents a primary nucleophilic center.

The analysis of Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For isoquinoline, the calculated HOMO-LUMO gap is around 1.89 eV. nih.gov

The Molecular Electrostatic Potential (MEP) map is another valuable output of quantum chemical calculations. The MEP visualizes the charge distribution on the molecule's surface, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For isoquinoline derivatives, the nitrogen atom of the ring and the oxygen atoms of any substituents are typically the most electron-rich regions, making them susceptible to electrophilic attack and hydrogen bonding. nih.gov

| Computational Method | Property Investigated | Key Finding | Reference |

| DFT (B3LYP/6-31G*) | Reactivity Sites | Electrophilic site at C4, Nucleophilic site at the amino group. | |

| DFT | HOMO-LUMO Gap | Indicator of chemical stability and reactivity. | nih.gov |

| DFT | Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions for interaction. | nih.gov |

| DFT (B3LYP/6-311G+(d,p)) | Vibrational Frequencies | Theoretical IR and Raman spectra for structural confirmation. | researchgate.net |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to observe experimentally. The synthesis of this compound can be approached through several routes, and computational studies can help in understanding the intricacies of these reactions.

One common method for the synthesis of 3-aminoisoquinolines is through the palladium-catalyzed amination of a 3-haloisoquinoline precursor. This type of reaction, often a Buchwald-Hartwig amination, involves a catalytic cycle with steps such as oxidative addition, ligand exchange, and reductive elimination. acs.orgwiley.com Computational studies on similar systems have provided detailed energy profiles of these catalytic cycles, helping to identify the rate-determining step and optimize reaction conditions.

For the synthesis of a related compound, N-(6-chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, a three-step procedure involving a Buchwald-Hartwig arylamination with benzophenone (B1666685) imine followed by hydrolysis was employed. mdpi.com Computational modeling of such a process for this compound would likely involve the palladium-catalyzed coupling of a 3-halo-6-chloro-1-methylisoquinoline with an ammonia (B1221849) surrogate.

Another potential synthetic route is through a nucleophilic aromatic substitution (SNAr) reaction on a di-chloro precursor. mdpi.com DFT calculations on the SNAr of 2,4-dichloroquinazoline (B46505) revealed that the carbon atom at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. mdpi.com A similar computational analysis of a 3,6-dichloro-1-methylisoquinoline (B12975712) could predict the regioselectivity of the amination at the C3 position over the C6 position. The calculations would likely show a lower activation energy for the nucleophilic attack at the C3 position, explaining the observed product.

| Reaction Type | Key Mechanistic Steps | Computational Insight | Reference |

| Palladium-Catalyzed Amination | Oxidative addition, ligand exchange, reductive elimination. | Energy profiles of the catalytic cycle, identification of rate-determining step. | acs.orgwiley.com |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophilic attack, formation of Meisenheimer complex, departure of leaving group. | LUMO coefficients and activation energies to predict regioselectivity. | mdpi.comnih.gov |

Computational Molecular Descriptors Analysis in Drug Discovery Research

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved through the calculation of various molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties.

For isoquinoline and quinoline (B57606) derivatives, a wide range of molecular descriptors have been employed in QSAR studies to predict activities such as anticancer and antiplasmodial effects. nih.govjapsonline.comscirp.orgresearchgate.netresearchgate.netnih.gov These descriptors can be broadly categorized as:

1D descriptors: Atom counts, molecular weight.

2D descriptors: Topological indices (e.g., Balaban J index), connectivity indices, and counts of specific structural features (e.g., number of aromatic rings). japsonline.com

3D descriptors: Geometrical properties such as molecular volume and surface area, and 3D-MoRSE (Molecular Representation of Structures based on Electron diffraction) descriptors. japsonline.com

Quantum chemical descriptors: HOMO and LUMO energies, dipole moment, electrophilicity index, and atomic charges. scirp.org

A QSAR study on isoquinoline derivatives with inhibitory activity against the AKR1C3 enzyme found that 3D-MoRSE descriptors (weighted by polarizability and Sanderson's electronegativity) and a 2D ring count descriptor were key in predicting bioactivity. japsonline.com Another QSAR study on aminopyrimidoisoquinolinequinones identified the dipole moment and the Mulliken charge on the C6 carbon as significant descriptors correlated with anticancer activity. scirp.org

The development of a robust QSAR model allows for the virtual screening of large libraries of compounds and the rational design of new derivatives with potentially enhanced activity. For example, a predictive QSAR model for 1,3-dioxoisoindoline-4-aminoquinolines as antiplasmodial agents was developed using descriptors such as ATSC5i (a 2D autocorrelation descriptor) and GATS8p (a Geary autocorrelation descriptor). nih.gov

| Descriptor Type | Example Descriptor | Application in Isoquinoline QSAR | Reference |

| 2D Descriptor | Ring Count | Predicting AKR1C3 inhibitory activity. | japsonline.com |

| 3D Descriptor | 3D-MoRSE | Predicting AKR1C3 inhibitory activity. | japsonline.com |

| Quantum Chemical | Dipole Moment, Mulliken Charge | Predicting anticancer activity of aminopyrimidoisoquinolinequinones. | scirp.org |

| 2D Autocorrelation | ATSC5i, GATS8p | Predicting antiplasmodial activity of aminoquinolines. | nih.gov |

Analytical Methodologies for Research and Characterization of 6 Chloro 1 Methylisoquinolin 3 Amine

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation, purification, and quantification of 6-Chloro-1-methylisoquinolin-3-amine. However, specific validated methods for this compound are not detailed in the available literature. The following sections outline the general principles that would be applied.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and quantifying this compound. A typical method would involve reverse-phase chromatography.

Method Development: A suitable HPLC method would likely use a C18 column. The mobile phase would be a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the separation of the main compound from any impurities. Detection would typically be carried out using a UV detector, set at a wavelength where the compound exhibits maximum absorbance.

Validation: A validated HPLC method would demonstrate linearity, accuracy, precision, and robustness. However, specific data such as retention time, limit of detection (LOD), and limit of quantification (LOQ) for this compound are not documented in public sources.

| Parameter | Typical Method | Specific Data for this compound |

| Column | C18, 5 µm, 4.6 x 250 mm | Not Available |

| Mobile Phase | Acetonitrile/Water with buffer | Not Available |

| Flow Rate | 1.0 mL/min | Not Available |

| Detection | UV at an appropriate wavelength | Not Available |

| Retention Time | - | Not Available |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to the low volatility of this compound, direct analysis by Gas Chromatography (GC) is challenging. Therefore, derivatization to a more volatile form is necessary.

Derivatization: The primary amine group of the molecule can be derivatized, for example, through silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.comnih.gov This process replaces the active hydrogen atoms on the amine group with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, increasing the compound's volatility. organicchemistrydata.org

GC-MS Analysis: The resulting volatile derivative can then be analyzed by GC-MS. The GC would separate the derivatized compound from other components, and the mass spectrometer would provide a mass spectrum, which is a fingerprint of the molecule, confirming its identity. Specific retention times and mass fragmentation patterns for the derivatized form of this compound are not available.

| Parameter | General Approach | Specific Data for this compound Derivative |

| Derivatizing Agent | MSTFA or MTBSTFA | Not Available |

| GC Column | Capillary column (e.g., 5% phenyl methylpolysiloxane) | Not Available |

| Carrier Gas | Helium | Not Available |

| Ionization Mode | Electron Impact (EI) | Not Available |

| Mass Spectrum | - | Not Available |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Confirmation and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. It is ideal for confirming the structure and assessing the purity of compounds like this compound. An electrospray ionization (ESI) source is commonly used for such molecules. While it is known that LC-MS/MS can be used to track metabolites of derivatives of this compound, specific data for the parent compound is lacking. pdx.edu

| Parameter | Typical Method | Specific Data for this compound |

| LC Column | C18 | Not Available |

| Mobile Phase | Acetonitrile/Water with formic acid or ammonium formate | Not Available |

| Ionization Source | Electrospray Ionization (ESI), positive mode | Not Available |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Not Available |

| m/z of [M+H]⁺ | Expected: ~193.05 | Not Available |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of a chemical reaction, such as the synthesis of this compound. A plausible synthesis involves the amination of a precursor like 6-chloro-1-methylisoquinoline-3-bromide. pdx.edu

By spotting the reaction mixture on a TLC plate alongside the starting material and developing the plate in a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), the consumption of the starting material and the formation of the product can be visualized. The product, being more polar due to the amine group, would have a lower retention factor (Rf) value than the starting material. The spots can be visualized under UV light or by using a staining agent like ninhydrin, which reacts with primary amines to produce a colored spot. However, specific Rf values and optimal solvent systems for this particular reaction are not reported.

Spectroscopic Characterization Methods

Spectroscopic methods are crucial for elucidating the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. While it is stated that ¹H and ¹³C NMR are used to confirm the positions of the substituents on the isoquinoline (B145761) ring, the actual spectral data for this compound are not available in the searched literature. pdx.edu The expected chemical shifts can be estimated based on data from similar structures. chemicalbook.comlibretexts.orgwisc.edu

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl group protons, the aromatic protons on the isoquinoline ring, and the protons of the amine group. The chemical shifts and coupling patterns of the aromatic protons would be key to confirming the substitution pattern.

¹³C NMR: The carbon-13 NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts of the carbons would be influenced by the attached functional groups (chloro, methyl, and amino groups) and their positions on the isoquinoline ring.

Predicted NMR Data (Hypothetical):

¹H NMR (in CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Hypothetical) |

|---|---|---|---|

| ~2.5 | s | 3H | -CH₃ |

| ~4.5 | br s | 2H | -NH₂ |

¹³C NMR (in CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment (Hypothetical) |

|---|---|

| ~20 | -CH₃ |

| ~110-150 | Aromatic and Heterocyclic Carbons |

Infrared (IR) Spectroscopy for Functional Group Identification

For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct functional groups. While a specific experimental spectrum for this exact compound is not publicly available, the expected absorption regions can be predicted based on the known frequencies for similar structural motifs. mdpi.comchemscene.com

Key expected vibrational modes for this compound would include:

N-H stretching: Primary amines typically show two bands in the region of 3500-3200 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. mdpi.com

C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear between 3000-2850 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the isoquinoline ring system are expected to appear in the 1650-1450 cm⁻¹ region.

N-H bending: The bending vibration of the primary amine group is anticipated around 1650-1580 cm⁻¹. mdpi.com

C-Cl stretching: The carbon-chlorine stretching vibration is typically observed in the fingerprint region, generally between 800-600 cm⁻¹. The exact position can be influenced by the substitution pattern on the aromatic ring.

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3500 - 3200 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Methyl Group | C-H Stretch | 3000 - 2850 |

| Isoquinoline Ring | C=N and C=C Stretch | 1650 - 1450 |

| Primary Amine | N-H Bend | 1650 - 1580 |

Note: The data in this table is predictive and based on characteristic infrared absorption frequencies of functional groups.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in chemical analysis for the accurate determination of the molecular weight of a compound. Unlike standard mass spectrometry, HRMS provides the exact mass of an ion with a high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of a molecule, as the unique combination of atoms results in a specific exact mass.

For this compound (C₁₀H₉ClN₂), HRMS would be used to confirm its elemental formula. The instrument would measure the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺. The experimentally determined exact mass can then be compared to the theoretically calculated mass to confirm the compound's identity and purity.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉ClN₂ |

| Molecular Weight (Nominal) | 192.64 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) |

| Adduct | [M+H]⁺ |

| Calculated Exact Mass of [M+H]⁺ | 193.0530 |

Note: The calculated exact mass is based on the most abundant isotopes of the constituent elements.

Advanced Analytical Techniques

Beyond routine characterization, advanced analytical techniques can provide deeper insights into the molecular properties and behavior of this compound.

Surface-Enhanced Raman Spectroscopy (SERS) for Molecular Fingerprinting

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can provide a unique "fingerprint" of a molecule. bldpharm.com It relies on the enhancement of the Raman scattering signal of molecules adsorbed onto or very near to a nanostructured metallic surface, typically gold or silver. This enhancement allows for the detection of analytes at very low concentrations, sometimes down to the single-molecule level.

Ion Mobility Spectrometry (IMS) for Rapid Analysis

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. researchgate.net In an IMS instrument, ions are passed through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. The time it takes for an ion to traverse the drift tube is its drift time, which is related to its ion mobility. Larger or less compact ions will experience more collisions with the buffer gas and will have longer drift times compared to smaller or more compact ions of the same charge.

IMS is particularly useful for separating isomeric compounds that have the same mass and are therefore indistinguishable by mass spectrometry alone. When coupled with mass spectrometry (IMS-MS), it provides a powerful two-dimensional separation, enhancing the ability to analyze complex mixtures and to obtain structural information about the analyte ions. For this compound, IMS could be used for rapid screening and to differentiate it from other structural isomers.

Sample Preparation and Extraction Strategies in Research

The effective analysis of a compound often relies on robust sample preparation and extraction techniques to isolate it from complex matrices.

Emulsion Liquid Membrane Extraction (ELME)

Emulsion Liquid Membrane Extraction (ELME) is an advanced separation technique that can be used for the extraction and concentration of a target analyte from a sample solution. This method utilizes a water-in-oil-in-water (W/O/W) double emulsion. The analyte is first extracted from the external aqueous phase (the sample) into the organic liquid membrane phase and then stripped into an internal aqueous phase encapsulated within the organic membrane.

For the extraction of an amine compound like this compound from an aqueous sample, a typical ELME system would consist of an acidic internal phase to protonate and trap the amine, an organic membrane phase containing a carrier molecule and a surfactant to stabilize the emulsion, and the external aqueous phase containing the sample. Research on the ELME of other isoquinoline alkaloids has demonstrated the feasibility of this technique for this class of compounds.

Table 3: General Components of an Emulsion Liquid Membrane System for Amine Extraction

| Component | Function | Example |

|---|---|---|

| External Phase | Sample solution containing the analyte | Aqueous solution of this compound |

| Membrane Phase | Organic solvent containing a carrier and surfactant | Kerosene, Span 80 (surfactant), D2EHPA (carrier) |

| Internal Phase | Stripping solution to trap the analyte | Acidic solution (e.g., HCl or H₂SO₄) |

Note: The components and conditions listed are based on general principles of ELME for amine compounds and would require optimization for the specific extraction of this compound.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a highly effective and widely utilized sample preparation technique for the isolation and purification of target analytes from complex matrices. In the context of the analysis of this compound, SPE serves as a crucial step to remove interfering substances, thereby enhancing the accuracy and sensitivity of subsequent analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The basic principle of SPE involves the partitioning of compounds between a solid stationary phase and a liquid mobile phase. The selection of the appropriate sorbent and solvent system is critical and is dictated by the physicochemical properties of the analyte and the matrix.

For a basic compound like this compound, which contains an amine group, several SPE strategies can be employed. biotage.com The choice of sorbent is paramount for achieving optimal separation. Due to the amine functionality, which can interact strongly with acidic surfaces, standard silica (B1680970) sorbents can sometimes lead to poor recovery. biotage.com Therefore, alternative or modified sorbents are often preferred.

Commonly used sorbents for the extraction of basic compounds include:

Polymer-based Sorbents: These offer a wide pH stability range and can be tailored for specific selectivity. nih.gov

Amine-functionalized Silica: These sorbents are designed to minimize the undesirable interactions of basic compounds with the silica surface. biotage.com

Reversed-Phase Sorbents (e.g., C8, C18): These are suitable for retaining nonpolar to moderately polar compounds from a polar matrix. The retention of this compound on a reversed-phase sorbent can be manipulated by adjusting the pH of the sample. nih.gov

The general SPE procedure involves four key steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte of interest. nih.gov For effective retention of an amine-containing compound on a reversed-phase sorbent, the pH of the sample can be adjusted to be about two pH units above the pKa of the amine, rendering it less polar and more likely to adsorb to the nonpolar stationary phase. biotage.com Conversely, for ion-exchange mechanisms, pH adjustments are made to facilitate the desired ionic interactions.

A typical SPE protocol for the purification of this compound from a reaction mixture or a biological matrix would be meticulously developed and validated. The following table outlines a representative SPE method based on common practices for similar isoquinoline derivatives.

Table 1: Illustrative Solid-Phase Extraction Protocol for this compound

| Step | Solvent/Solution | Purpose | Rationale |

| Sorbent Selection | Reversed-Phase (e.g., C18-bonded silica) | To retain the analyte based on hydrophobic interactions. | The isoquinoline core provides sufficient non-polar character for retention on a reversed-phase sorbent. |

| 1. Conditioning | 1. Methanol2. Deionized Water (pH adjusted) | To activate the sorbent and create a consistent environment for sample loading. | Methanol solvates the C18 chains, and the aqueous solution prepares the sorbent for the sample matrix. |

| 2. Sample Loading | Sample dissolved in a weak, aqueous solvent (pH adjusted to > pKa of the amine) | To apply the sample to the sorbent and retain the target analyte. | Adjusting the pH ensures the amine is in its free base form, increasing its hydrophobicity and retention on the C18 phase. biotage.com |

| 3. Washing | 1. Deionized Water2. Low-percentage organic solvent in water (e.g., 5% Methanol) | To remove polar impurities and salts that are not strongly retained on the sorbent. | These solvents are strong enough to elute weakly bound impurities without displacing the target analyte. |

| 4. Elution | Acidified organic solvent (e.g., Methanol with 0.1% Formic Acid) | To disrupt the analyte-sorbent interaction and collect the purified compound. | The acidic modifier protonates the amine group, increasing its polarity and facilitating its release from the non-polar sorbent. |

The development of a robust SPE method is foundational for reliable quantitative analysis and for obtaining high-purity isolates of this compound for further characterization and research. The efficiency of the extraction is typically assessed by calculating the recovery of the analyte, which should be high and reproducible for the method to be considered suitable.

Future Research Directions and Translational Perspectives

Advancements in Novel Synthetic Methodologies for Isoquinoline (B145761) Scaffolds

The development of new synthetic methods for isoquinoline derivatives is a key area of research, aiming for greater efficiency, diversity, and sustainability. researchgate.netnumberanalytics.com Recent years have seen a surge in innovative strategies that move beyond traditional methods like the Bischler-Napieralski or Pictet-Spengler reactions. researchgate.netacs.org These modern approaches often utilize transition-metal catalysis, C-H bond activation, and photocatalysis to construct the isoquinoline core and introduce functional groups. numberanalytics.commdpi.commdpi.com

Recent synthetic advancements include:

Transition-Metal Catalysis : Metals like palladium, rhodium, and copper are instrumental in developing new synthetic routes. researchgate.netnih.gov For instance, Rh(III)-catalyzed C-H activation and annulation of N-aryl benzamidines with propargyl alcohols provides a novel strategy for synthesizing 1-aminoisoquinolines. nih.gov Similarly, copper(II)-catalyzed annulation of hydrazine (B178648) adducts with activated alkynes offers an efficient protocol for creating isoquinoline derivatives. nih.gov

Microwave-Assisted Synthesis : This technique has been employed to accelerate reactions, such as in the palladium-catalyzed reductive cyclization of oxazolidines to form 4-substituted isoquinolines. acs.orgnih.gov

Visible-Light-Driven Reactions : Organophotoredox catalysis under visible light has been established for constructing 1-substituted isoquinoline scaffolds, offering a milder and more sustainable approach. mdpi.comnih.gov

Cascade Reactions : Multi-component cascade cyclization reactions have been developed to synthesize complex fused isoquinoline systems, such as selenated and sulfenylated imidazo[2,1-a]isoquinolines. nih.gov

These advanced methodologies not only expand the diversity of accessible isoquinoline motifs but also often proceed under milder conditions with greater functional group tolerance. researchgate.net

A significant challenge and a fertile area for future research is the chemo- and regioselective functionalization of the isoquinoline core. nih.gov The ability to introduce substituents at specific positions (C-1, C-3, C-4, etc.) is crucial for tuning the biological activity of these compounds. rsc.orgnih.gov

Key approaches include:

Direct C-H Functionalization : Transition metal-catalyzed C-H activation is a powerful tool for the direct and regioselective introduction of functional groups, avoiding the need for pre-functionalized substrates. mdpi.com This strategy has been used to achieve site-selective functionalization at various positions on the quinoline (B57606) and isoquinoline rings. mdpi.com For example, palladium-catalyzed oxidative cross-coupling of quinoline N-oxides with heteroarenes demonstrates excellent regioselectivity. mdpi.com

Base-Mediated Regiospecific Synthesis : An efficient, base-mediated, one-pot synthesis of structurally diverse isoquinolines from ortho-formyl-arylketones and aryl/(het)arylmethanamines has been described, showcasing high atom-economy and broad substrate scope. rsc.org

HAT-Promoted Hydrosilylation : A recently developed method for the semireduction of quinolines and isoquinolines via hydrogen atom transfer (HAT)-promoted hydrosilylation allows for selective functionalization. nih.gov This strategy generates silylated dihydroisoquinolines, which can be further derivatized to access novel, medicinally relevant scaffolds. nih.gov The regioselectivity is influenced by the electronic properties of the radical intermediates formed during the reaction. nih.gov

Future work will likely focus on expanding the toolbox of selective functionalization reactions to allow for even more precise control over the molecular architecture of isoquinoline derivatives.

Deeper Elucidation of Biological Mechanisms of Action (In Vitro)

While many substituted isoquinolines exhibit promising biological activity, a deeper understanding of their molecular mechanisms of action is often required. For compounds like 6-Chloro-1-methylisoquinolin-3-amine, research indicates potential antimicrobial and anticancer activities, likely stemming from interactions with specific enzymes or receptors.

Future in vitro studies should aim to:

Identify Specific Molecular Targets : Research has shown that certain isoquinoline derivatives can act as inhibitors of enzymes like phosphodiesterase 4B (PDE4B) and various kinases. nih.gov For example, 7-fluoro and 6-chloro isoquinoline derivatives of a specific bicyclic adduct have shown significant inhibitory activity against PDE4B. nih.gov Identifying the precise binding sites and inhibitory mechanisms is crucial. Photoaffinity labeling, using derivatives designed to bind covalently to their target upon photoactivation, can be a powerful tool for identifying these cellular targets. nih.gov

Investigate Downstream Signaling Pathways : Beyond target binding, it is important to elucidate the downstream effects on cellular signaling pathways. In cancer research, for instance, studies have shown that some derivatives can disrupt cancer cell proliferation and induce apoptosis by targeting specific oncogenic pathways. Detailed in vitro assays can map these pathways.

Explore Structure-Activity Relationships (SAR) : Systematic modification of the isoquinoline scaffold and its substituents can reveal key structural features responsible for biological activity. Studies have shown that substituents on the isoquinoline ring, such as fluoro, bromo, or nitro groups, can significantly impact activity. nih.gov For example, in a series of isoquinolin-1-ones evaluated for TNF-α inhibition, such substitutions led to a significant loss of activity. nih.gov

A thorough understanding of these mechanisms is essential for optimizing lead compounds and advancing them in the drug discovery pipeline.

Integration of Advanced Computational Modeling for Rational Design

Computational modeling is an increasingly indispensable tool in modern drug discovery, enabling the rational design of new therapeutic agents. wikipedia.org For isoquinoline-based compounds, computational approaches can accelerate the design-synthesis-testing cycle.

Future applications of computational modeling include:

Conformational Analysis : Computer-based conformational searches can determine the lowest energy state (global minimum) of a molecule, providing insights into the most likely three-dimensional structure it adopts in a biological system. wikipedia.org This is crucial for understanding how a molecule like an isoquinoline derivative might fit into the binding site of a target protein. wikipedia.org

Structure-Based Drug Design : When the three-dimensional structure of a biological target is known, computational docking studies can predict the binding mode and affinity of novel isoquinoline derivatives. This allows for the in silico screening of virtual libraries of compounds before committing to their chemical synthesis.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models can be developed to correlate the physicochemical properties of a series of isoquinoline compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent and selective compounds.

Machine Learning and AI : The application of machine learning to large datasets of chemical structures and biological activities can help predict reaction outcomes and identify novel drug candidates. rsc.org This represents a forefront in synthetic chemistry and drug discovery. rsc.org

While computational models must be validated experimentally, their integration into the research workflow can significantly reduce the time and cost associated with discovering new isoquinoline-based therapeutics. wikipedia.org

Exploration of Novel Therapeutic Applications for Substituted Isoquinolines

The structural diversity and wide range of biological activities of isoquinolines suggest that their therapeutic potential is far from fully tapped. rsc.orgresearchgate.netacs.org Future research should continue to explore novel applications for this privileged scaffold.

Promising therapeutic areas include:

Oncology : Substituted isoquinolines have shown potential as anticancer agents. numberanalytics.com Research into pyrrolo[2,1-a]isoquinoline (B1256269) scaffolds, for example, is actively pursued for developing new anticancer drugs. rsc.org The ability of these compounds to inhibit kinases and induce apoptosis makes them attractive candidates for further development.

Infectious Diseases : The isoquinoline ring is a core component of compounds with demonstrated antimicrobial and antifungal properties. researchgate.netacs.orgnih.gov Chlorinated derivatives, in particular, have exhibited significant antifungal activity. nih.gov With the rise of antimicrobial resistance, developing novel agents based on the isoquinoline scaffold is a critical research direction.

Inflammatory Diseases : Certain substituted isoquinolines and quinazolines have been identified as potent inhibitors of tumor necrosis factor-alpha (TNF-α), a key proinflammatory cytokine. nih.gov This suggests their potential as new anti-inflammatory agents for conditions like pulmonary inflammation. nih.gov

Cardiovascular Diseases : Novel 3-cyanoisoquinoline derivatives have been developed as potent and selective antagonists of the Kv1.5 potassium channel, which is implicated in atrial fibrillation. nih.gov This highlights the potential of isoquinolines in treating cardiac arrhythmias. nih.gov

Neurodegenerative Diseases : The isoquinoline framework is found in compounds used to treat neurodegenerative conditions like Parkinson's disease, indicating a potential for developing new neuroprotective agents. numberanalytics.com

The continued exploration of these and other therapeutic areas, driven by advances in synthesis and a deeper understanding of biological mechanisms, will undoubtedly unlock new applications for substituted isoquinolines in medicine.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Chloro-1-methylisoquinolin-3-amine, and how do catalyst choices influence yield and purity?

- Methodological Answer : The compound can be synthesized via:

- Pd-catalyzed cross-coupling for regioselective halogenation.

- Cu-catalyzed cyclization for constructing the isoquinoline scaffold.

- Rh-catalyzed C–H activation for direct functionalization of the aromatic ring .

Catalyst selection depends on the desired substitution pattern. For example, Pd catalysts favor aryl-aryl bond formation, while Rh catalysts enable late-stage functionalization. Purity (>95%) is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use NMR (¹H/¹³C) to confirm substituent positions (e.g., methyl at C1, chloro at C6). X-ray crystallography reveals planarity of the isoquinoline ring and Cl···H–N hydrogen bonding. DFT calculations (B3LYP/6-31G*) predict electrophilic reactivity at C4 and nucleophilic sites at the amine group .

Q. What are the primary biological targets of this compound in antimicrobial studies?

- Methodological Answer : The compound inhibits bacterial FtsZ protein (critical for cell division) via competitive binding at the GTPase domain (IC₅₀ = 2.4 µM against S. aureus). Use surface plasmon resonance (SPR) to measure binding affinity (KD = 1.8 µM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictory data on the anticancer activity of this compound derivatives?

- Methodological Answer : Contradictions arise from varying substituent effects. For example:

| Substituent | Position | Activity (IC₅₀, µM) | Mechanism |

|---|---|---|---|

| –Cl | C6 | 3.2 (HeLa) | PI3K/Akt inhibition |

| –F | C6 | 5.8 (HeLa) | Reduced lipophilicity |

| –OCH₃ | C7 | >10 (HeLa) | Steric hindrance |

| Use molecular docking (AutoDock Vina) and isothermal titration calorimetry (ITC) to validate binding modes . |

Q. What experimental strategies optimize the pharmacokinetic profile of this compound while retaining bioactivity?

- Methodological Answer :

- Halogen replacement : Replace Cl with CF₃ to enhance metabolic stability (t½ increases from 1.2 to 4.7 hrs in microsomes).

- Prodrug design : Conjugate the amine with acetyl groups to improve solubility (logP reduced from 2.1 to 0.9).

Validate via HPLC-MS/MS for metabolite profiling and in vivo PK/PD studies in murine models .

Q. How to address conflicting reports on the compound’s cytotoxicity in normal vs. cancer cell lines?

- Methodological Answer : Perform orthogonal assays :

- MTT assay for viability (IC₅₀ = 8.7 µM in MCF-7 vs. 32 µM in HEK293).

- Annexin V/PI staining to confirm apoptosis selectivity.

- RNA-seq to identify differential expression of pro-apoptotic genes (e.g., BAX, CASP3) in cancer cells .

Q. What computational and experimental approaches elucidate the role of the chloro substituent in target binding?

- Methodological Answer :

- Free-energy perturbation (FEP) : Simulate Cl substitution with H/F to calculate ΔΔGbinding.

- Cryo-EM : Resolve ligand-FtsZ complexes to map chloro interactions with Thr307 and Lys208.

Experimental validation via alanine scanning mutagenesis of FtsZ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.